3,4-Dihydro-2,2-dimethyl-4-oxo-2H-pyran-6-carboxylic acid
Overview
Description
3,4-Dihydro-2,2-dimethyl-4-oxo-2H-pyran-6-carboxylic acid: is an organic compound with the molecular formula C8H10O4 and a molecular weight of 170.16 g/mol . It is a derivative of pyran and is characterized by its unique structure, which includes a dihydropyran ring with a carboxylic acid group at the 6-position and a ketone group at the 4-position. This compound is known for its applications in various fields, including chemistry and biology.
Scientific Research Applications
Chemistry: 3,4-Dihydro-2,2-dimethyl-4-oxo-2H-pyran-6-carboxylic acid is used as a building block in organic synthesis. Its unique structure allows for the creation of various derivatives that can be used in the synthesis of more complex molecules .
Biology: In biological research, this compound is used as a photoprotective reagent during photolysis experiments. It helps protect sensitive biological molecules from degradation caused by light exposure .
Industry: The compound is used in the production of certain pesticides and insect repellents. Its derivatives are effective in repelling mosquitoes and other insects .
Safety and Hazards
Mechanism of Action
Mode of Action
It has been used as a photoprotective reagent during the photolysis of the salmonella sialidase , suggesting that it may interact with light-sensitive targets.
Biochemical Pathways
It’s possible that this compound may interact with the pathways related to photolysis and light sensitivity, given its use as a photoprotective reagent .
Result of Action
Given its use as a photoprotective reagent , it’s possible that this compound may have effects related to light protection and photolysis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dihydro-2,2-dimethyl-4-oxo-2H-pyran-6-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,2-dimethyl-1,3-dioxane-4,6-dione with acetic anhydride in the presence of a catalyst to form the desired pyran derivative . The reaction is usually carried out at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions: 3,4-Dihydro-2,2-dimethyl-4-oxo-2H-pyran-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The carboxylic acid group can undergo substitution reactions to form esters or amides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alcohols or amines in the presence of catalysts are used for esterification or amidation reactions.
Major Products:
Oxidation: Formation of 2,2-dimethyl-4-oxo-2H-pyran-6-carboxylic acid.
Reduction: Formation of 3,4-dihydro-2,2-dimethyl-4-hydroxy-2H-pyran-6-carboxylic acid.
Substitution: Formation of esters or amides depending on the substituent used.
Comparison with Similar Compounds
- 2,2-Dimethyl-4-oxo-2H-pyran-6-carboxylic acid
- 4-Hydroxy-6-methyl-2-pyrone
- 2-Oxo-2H-pyran-6-carboxylic acid
Comparison: 3,4-Dihydro-2,2-dimethyl-4-oxo-2H-pyran-6-carboxylic acid is unique due to the presence of both a dihydropyran ring and a carboxylic acid group. This combination imparts distinct chemical properties, such as increased reactivity in substitution reactions and enhanced stability in photolysis experiments . Compared to similar compounds, it offers a balance of reactivity and stability, making it versatile for various applications.
Properties
IUPAC Name |
2,2-dimethyl-4-oxo-3H-pyran-6-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O4/c1-8(2)4-5(9)3-6(12-8)7(10)11/h3H,4H2,1-2H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANKQOBXQEHGUJT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)C=C(O1)C(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20230761 | |
Record name | 4H-Pyran-2-carboxylic acid, 5,6-dihydro-6,6-dimethyl-4-oxo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20230761 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
80866-93-9 | |
Record name | 2,2-Dimethyl-4-oxo-3,4-dihydro-2H-pyran-6-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=80866-93-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4H-Pyran-2-carboxylic acid, 5,6-dihydro-6,6-dimethyl-4-oxo- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080866939 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4H-Pyran-2-carboxylic acid, 5,6-dihydro-6,6-dimethyl-4-oxo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20230761 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,4-dihydro-2,2-dimethyl-4-oxo-2H-pyran-6-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.072.338 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Indalone compare to other mosquito repellents in terms of efficacy against Aedes aegypti?
A: Research indicates that Indalone is less effective than DEET (N,N-diethyl-m-toluamide) and dimethyl phthalate in preventing bites from Aedes aegypti mosquitoes. In a study evaluating four repellents, DEET provided significantly longer protection under dry conditions compared to Indalone, dimethyl phthalate, and 6-12 (2-ethyl-1, 3-hexanediol) []. While the wash-off test showed similar efficacy between DEET and dimethyl phthalate, both outperformed Indalone and 6-12 [].
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